molecular formula C11H13ClO2 B8081173 3-(3-Chloro-4-methylphenyl)oxolan-3-ol

3-(3-Chloro-4-methylphenyl)oxolan-3-ol

Cat. No.: B8081173
M. Wt: 212.67 g/mol
InChI Key: WQPUGRKHORWSSK-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)oxolan-3-ol is a halogenated aromatic compound featuring a tetrahydrofuran (oxolane) ring substituted at position 3 with a hydroxyl (-OH) group and a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.68 g/mol (calculated from atomic masses). The CAS registry number is 1342194-78-8, though it is currently listed as a discontinued product .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPUGRKHORWSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous oxolane derivatives and halogenated aromatics. Key comparisons include:

3-Bromo-4-((tetrahydrofuran-2-yl)methoxy)benzoic acid

  • Molecular Formula : C₁₂H₁₃BrO₄ (estimated).
  • Key Differences :
    • Replaces the chloro-methylphenyl group with a bromine atom and a tetrahydrofuran-2-yl methoxy group.
    • The benzoic acid (-COOH) group introduces acidity (pKa ~4.2), absent in the target compound.
    • Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, influencing membrane permeability in biological systems .

3-(Prop-2-en-1-yl)oxolan-3-ol

  • Molecular Formula : C₇H₁₂O₂.
  • Key Differences: Substitutes the aromatic group with an allyl (-CH₂CH=CH₂) chain, increasing reactivity toward electrophilic addition.

4-(3-Hydroxyphenyl)oxolan-3-ol

  • Molecular Formula : C₁₀H₁₂O₃ (CAS 2172257-66-6).
  • Key Differences: Positions the hydroxyl and phenyl groups at carbons 3 and 4 of the oxolane ring, altering hydrogen-bonding networks.

3-(3-Furyl)-D-alanine Derivatives

  • Key Differences: Replaces the chloro-methylphenyl group with a furan ring, introducing conjugated π-systems for enhanced UV absorption. Amino acid backbone enables peptide synthesis applications, unlike the target compound’s alcohol functionality .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Status
3-(3-Chloro-4-methylphenyl)oxolan-3-ol C₁₁H₁₃ClO₂ 212.68 1342194-78-8 3-Cl, 4-CH₃, oxolane-3-OH 95% Discontinued
3-Bromo-4-((tetrahydrofuran-2-yl)methoxy)benzoic acid C₁₂H₁₃BrO₄ 325.14 - Br, THF-2-yl-OCH₂, -COOH 97% Discontinued
3-(Prop-2-en-1-yl)oxolan-3-ol C₇H₁₂O₂ 128.17 EN300-374037 Allyl, oxolane-3-OH 95% Available
4-(3-Hydroxyphenyl)oxolan-3-ol C₁₀H₁₂O₃ 180.20 2172257-66-6 3-OH, 4-Ph, oxolane-3-OH - Research-use

Key Research Findings

Physicochemical Properties

  • Solubility : The hydroxyl group enhances water solubility (~1.2 mg/mL estimated), but the hydrophobic chloro-methylphenyl moiety limits this advantage.
  • Stability : Chlorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, contrasting with brominated analogs prone to debromination .

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